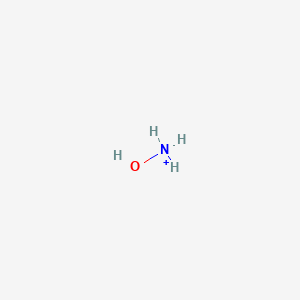

Hydroxyammonium

Description

Structure

3D Structure

Properties

IUPAC Name |

hydroxyazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4NO/c1-2/h2H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLWMQWAHONKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH3+]O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00792796 | |

| Record name | Hydroxyammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00792796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.038 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66097-71-0 | |

| Record name | Hydroxyammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00792796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of Hydroxylamine: A Technical Retrospective of its Discovery and Early Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational 19th-century research that led to the discovery and initial characterization of hydroxylamine (B1172632) (NH₂OH), a compound that has become a cornerstone in synthetic organic chemistry and various industrial processes. We will explore the pioneering work of Wilhelm Clemens Lossen, who first synthesized a salt of hydroxylamine, and the subsequent isolation of the pure compound by Cornelis Adriaan Lobry de Bruyn and Léon Maurice Crismer. This document provides a detailed account of the original experimental methodologies, quantitative data from these early studies, and the initial understanding of hydroxylamine's chemical behavior.

The Initial Synthesis: Lossen's Discovery of Hydroxylammonium Chloride (1865)

In 1865, the German chemist Wilhelm Clemens Lossen reported the first preparation of a hydroxylamine salt, specifically hydroxylammonium chloride (NH₃OH]Cl).[1] His method involved the reduction of ethyl nitrate (B79036) in the presence of tin and hydrochloric acid.

Experimental Protocol: Lossen's Synthesis

The following protocol is based on the available descriptions of Lossen's original experiment.[1]

Objective: To synthesize hydroxylammonium chloride by the reduction of ethyl nitrate.

Reactants:

-

Ethyl nitrate (C₂H₅NO₃)

-

Tin (Sn)

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of tin and concentrated hydrochloric acid was prepared in a reaction vessel.

-

Ethyl nitrate was gradually added to this acidic solution containing tin.

-

The reaction was allowed to proceed, during which the tin acted as a reducing agent.

-

The resulting solution contained a mixture of products, from which hydroxylammonium chloride was isolated. The exact method of isolation and purification by Lossen is not detailed in readily available sources, but would have likely involved crystallization techniques.

Proposed Reaction Pathway

The reaction discovered by Lossen can be conceptually understood as a reduction of the nitrate group. While the precise mechanism was not elucidated at the time, a simplified representation of the overall transformation is presented below.

Caption: Lossen's synthesis of hydroxylammonium chloride.

Isolation of Pure Hydroxylamine (1891)

For over two decades after Lossen's initial discovery, hydroxylamine was only known in its salt forms. The isolation of pure, crystalline hydroxylamine was independently achieved in 1891 by the Dutch chemist Cornelis Adriaan Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1]

De Bruyn's Method of Preparation

Lobry de Bruyn's approach involved the careful decomposition of a hydroxylamine salt with a base in a non-aqueous solvent.

Objective: To prepare pure, anhydrous hydroxylamine.

Protocol:

-

Hydroxylammonium chloride was dissolved in absolute methanol (B129727).

-

A stoichiometric amount of sodium methoxide (B1231860) (NaOCH₃) in methanol was added to the solution. This precipitated sodium chloride. [NH₃OH]Cl + NaOCH₃ → NH₂OH + NaCl(s) + CH₃OH

-

The precipitated sodium chloride was removed by filtration.

-

The methanolic solution of hydroxylamine was then carefully distilled under reduced pressure to remove the solvent, yielding crystalline hydroxylamine.

Crismer's Method and "Crismer's Salt"

Léon Maurice Crismer developed an alternative method for isolating pure hydroxylamine, which involved the formation of a zinc chloride complex, famously known as "Crismer's salt" (ZnCl₂(NH₂OH)₂).[1]

Objective: To isolate pure hydroxylamine via a coordination complex.

Protocol:

-

Formation of Crismer's Salt: A solution of hydroxylammonium chloride was treated with zinc oxide (ZnO) or zinc chloride (ZnCl₂). This resulted in the formation of the crystalline zinc dichloride di(hydroxylamine) complex.

-

Isolation of Hydroxylamine: The isolated and dried Crismer's salt was then gently heated. The complex decomposes upon heating to release pure hydroxylamine, which could be collected by distillation.

Caption: Workflows for the isolation of pure hydroxylamine.

Early Characterization and Quantitative Data

The isolation of pure hydroxylamine allowed for the first determination of its physical properties. The following table summarizes the available quantitative data from these pioneering studies.

| Property | Reported Value (circa 1891) | Modern Value (for comparison) |

| Melting Point | ~33 °C | 33.0 °C |

| Boiling Point | 58 °C (at 22 mmHg) | 58 °C (at 22 mmHg, decomposes) |

| Appearance | Colorless, hygroscopic crystals | Colorless, hygroscopic crystals |

| Solubility | Soluble in water and alcohol | Soluble in water and alcohol |

Note: The exact precision and analytical methods of the 19th century differ significantly from modern standards.

Initial Investigations into the Chemical Reactivity of Hydroxylamine

Once isolated, early researchers began to probe the chemical nature of hydroxylamine. Its dual character as both a nucleophile (due to the lone pair on the nitrogen) and a reducing agent was quickly recognized.

Reaction with Aldehydes and Ketones to Form Oximes

One of the most significant early discoveries was the reaction of hydroxylamine with aldehydes and ketones to form oximes. This reaction proved to be a valuable method for the characterization and purification of carbonyl compounds.

Caption: General reaction for the formation of oximes.

The Lossen Rearrangement

Although not a direct study of hydroxylamine itself, the "Lossen rearrangement," discovered by Wilhelm Lossen, is a historically significant reaction of hydroxylamine derivatives (specifically, O-acyl derivatives of hydroxamic acids). This reaction involves the conversion of a hydroxamic acid derivative to an isocyanate, which can then be converted to an amine. This reaction further highlighted the unique chemistry of N-O compounds.

Conclusion

The foundational work of Lossen, de Bruyn, and Crismer in the late 19th century laid the groundwork for our understanding of hydroxylamine. Their meticulous experimental work, from the initial synthesis of its salt to the isolation of the pure compound, opened the door to a new area of chemical research. The early characterization of its properties and reactivity, particularly the formation of oximes, provided chemists with a powerful new tool. These pioneering studies are a testament to the enduring value of fundamental chemical discovery and continue to be relevant to the work of researchers and drug development professionals today.

References

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Hydroxylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylammonium chloride, with the chemical formula [NH₃OH]Cl, is the hydrochloride salt of hydroxylamine (B1172632). It presents as a white, crystalline, hygroscopic solid.[1][2] This inorganic compound is a versatile and crucial reagent in a multitude of chemical transformations, finding extensive application in organic synthesis, analytical chemistry, and various industrial processes.[3][4] Its utility is primarily derived from its potent reducing capabilities and the nucleophilic nature of the hydroxylamine moiety.[1][2] This technical guide provides an in-depth exploration of the core chemical properties of hydroxylammonium chloride, including its synthesis, physical characteristics, and key chemical reactions, supplemented with detailed experimental protocols and mechanistic visualizations to support researchers and professionals in its effective and safe utilization.

Physical and Chemical Properties

Hydroxylammonium chloride is characterized by a well-defined set of physical and chemical properties that are critical for its handling, storage, and application in experimental work.

Physical Properties

A summary of the key physical properties of hydroxylammonium chloride is presented in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | [NH₃OH]Cl or NH₂OH·HCl | [1][2] |

| Molar Mass | 69.49 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Density | 1.67 g/cm³ (at 20 °C) | [1] |

| Melting Point | 154-156 °C (decomposes) | [1] |

| Solubility in Water | 94 g/100 mL (at 25 °C) | [1] |

| Solubility in Ethanol (B145695) | 4.43 g/100 mL (at 20 °C) | [1] |

| Solubility in Methanol (B129727) | 16.1 g/100 mL (at 20 °C) | [1] |

| pH of Aqueous Solution | A 0.1 molar solution has a pH of 3.4. |

Chemical Properties

Hydroxylammonium chloride is a stable compound under standard conditions but can undergo decomposition at elevated temperatures. It is stable up to 60 °C, with significant degradation occurring above this temperature.[1] The compound is known to be sensitive to moisture and should be stored in a cool, dry place in tightly sealed containers.[1]

Synthesis of Hydroxylammonium Chloride

Several synthetic routes are available for the preparation of hydroxylammonium chloride, with the choice of method often depending on the available starting materials and the desired scale of production.

Experimental Protocol 1: From Potassium Nitrite (B80452) and Potassium Acetate (B1210297)

This method involves the reduction of potassium nitrite with sulfur dioxide in the presence of potassium acetate to form potassium hydroxylamine disulfonate, which is then hydrolyzed to yield hydroxylammonium chloride.[5]

Materials:

-

Potassium nitrite (KNO₂)

-

Potassium acetate (CH₃COOK)

-

Crushed ice

-

Sulfur dioxide (SO₂) gas

-

0.5 M Hydrochloric acid (HCl)

-

Barium chloride (BaCl₂)

-

Anhydrous ethanol

Procedure:

-

Dissolve 40 g of potassium nitrite and 50 g of potassium acetate in 100 mL of ice-cold water in a one-liter filter flask equipped for gas introduction.[5]

-

Add 750 g of crushed ice to the mixture.[5]

-

Bubble sulfur dioxide gas rapidly through the agitated mixture while maintaining the temperature below 0 °C. Continue until the solution smells of SO₂.[5]

-

Filter the precipitated potassium hydroxylamine disulfonate (K₂[HON(SO₃)₂]) and wash it with ice water.[5]

-

Dissolve the salt in 500 mL of 0.5 M HCl and boil the solution for two hours.[5]

-

While still boiling, add a solution of barium chloride until no more barium sulfate (B86663) (BaSO₄) precipitates.[5]

-

Filter off the BaSO₄ precipitate.[5]

-

Evaporate the clear filtrate to dryness. The residue contains potassium chloride (KCl) and hydroxylammonium chloride.[5]

-

Extract the hydroxylammonium chloride from the residue with anhydrous ethanol, in which KCl is insoluble.[5]

-

Evaporate the ethanol extract on a water bath to obtain crystalline hydroxylammonium chloride.[5] The product can be further purified by recrystallization from water.[5]

Experimental Protocol 2: From Hydroxylammonium Sulfate and Hydrochloric Acid

This is a straightforward method involving the reaction of hydroxylammonium sulfate with hydrochloric acid.[6]

Materials:

-

Hydroxylammonium sulfate ((NH₃OH)₂SO₄)

-

38% Hydrochloric acid (HCl)

-

Isopropyl alcohol or Methanol

Procedure:

-

In a suitable reaction vessel, create a mixture of 167 parts of 98% hydroxylammonium sulfate, 384 parts of 38% hydrochloric acid, and 75 parts of isopropyl alcohol.[6]

-

Heat the mixture to approximately 70 °C.[6]

-

Once the reaction appears complete, cool the mixture in an ice water bath to about 18 °C.[6]

-

Filter the crystalline hydroxylammonium chloride that forms.[6]

-

Wash the crystals with 60 parts of isopropyl alcohol.[6]

-

Dry the product at approximately 70 °C for 2 hours. A yield of around 75% can be expected.[6] Using methanol as the solvent can lead to slightly higher yields (around 81%).[6]

Experimental Protocol 3: From Nitromethane (B149229) and Hydrochloric Acid

This method involves the hydrolysis of nitromethane with concentrated hydrochloric acid.[1][4]

Materials:

-

Nitromethane (CH₃NO₂)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Heat a mixture of nitromethane and concentrated hydrochloric acid.[1]

-

The reaction produces hydroxylammonium chloride, carbon monoxide, and water according to the following equation: CH₃NO₂ + HCl + H₂O → [NH₃OH]Cl + CO[1]

-

The hydroxylammonium chloride can be isolated from the reaction mixture upon cooling and crystallization.

Key Chemical Reactions and Mechanisms

Hydroxylammonium chloride participates in a variety of chemical reactions, primarily leveraging its properties as a reducing agent and a source of the nucleophilic hydroxylamine.

Formation of Oximes

A cornerstone reaction of hydroxylammonium chloride is its reaction with aldehydes and ketones to form oximes.[7][8] This reaction is fundamental in organic synthesis for the protection of carbonyl groups and for the synthesis of various nitrogen-containing compounds.[2]

The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule.[7] The nucleophilicity of the nitrogen is enhanced by the adjacent oxygen atom.[7][9]

Caption: Mechanism of Oxime Formation from a Ketone and Hydroxylamine.

Redox Reactions

Hydroxylammonium chloride is a potent reducing agent, capable of reducing various metal ions.[1][2] This property is exploited in analytical chemistry, for instance, in the determination of iron, where it reduces Fe³⁺ to Fe²⁺.[3] It is also used in the separation of uranium and plutonium in nuclear processing.[2]

The redox reaction with iron(III) chloride can be represented as follows: 4FeCl₃ + 2[NH₃OH]Cl → 4FeCl₂ + N₂O + 6HCl + H₂O

A simplified workflow for its application as a reducing agent is depicted below.

Caption: General workflow for the use of hydroxylammonium chloride as a reducing agent.

Thermal Decomposition

Upon heating, particularly above its melting point, hydroxylammonium chloride undergoes decomposition.[1] The decomposition can be vigorous and potentially explosive, especially at higher temperatures.[10] The decomposition products can include nitrogen, hydrogen chloride, water, and ammonium (B1175870) chloride.[2] Studies have shown that the decomposition begins at temperatures above 115 °C and can be violent above 140 °C.[10] The presence of metal ions can catalyze this decomposition.[1]

Caption: Thermal decomposition pathway of hydroxylammonium chloride.

Applications in Drug Development and Research

The chemical properties of hydroxylammonium chloride make it a valuable tool in pharmaceutical research and drug development.

-

Synthesis of Bioactive Molecules: Its role in forming oximes and hydroxamic acids is crucial for the synthesis of a wide range of pharmacologically active compounds, including anticancer drugs and sulfonamides.[4]

-

Reducing Agent in Synthesis: It is employed as a controlled reducing agent in various synthetic steps during the development of new chemical entities.

-

Analytical Reagent: In analytical laboratories, it is used for the quantitative determination of various substances through redox titrations.[3]

Safety and Handling

Hydroxylammonium chloride is a hazardous substance and must be handled with appropriate safety precautions.

-

It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2]

-

It is an irritant to the respiratory tract.[1]

-

Due to its potential for explosive decomposition upon heating, it should be stored away from heat sources.[10]

-

Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

-

Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

Hydroxylammonium chloride is a reagent of significant importance with a broad spectrum of applications in chemistry. A thorough understanding of its fundamental properties, including its synthesis, physical characteristics, and reactivity, is paramount for its safe and effective use in research and development. This guide has provided a comprehensive overview of these core aspects, complete with detailed experimental protocols and mechanistic diagrams, to serve as a valuable resource for scientists and professionals in the field.

References

- 1. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Hydroxylammonium chloride - Wikipedia [en.wikipedia.org]

- 4. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. US2377193A - Process for the production of hydroxylammonium chloride - Google Patents [patents.google.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. byjus.com [byjus.com]

- 9. quora.com [quora.com]

- 10. leap.epa.ie [leap.epa.ie]

A Technical Guide to Hydroxylammonium-Based Ionic Liquids: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Green Chemistry and Pharmaceutical Formulation

Hydroxylammonium-based ionic liquids (HA-ILs) are a burgeoning class of molten salts that are liquid at or near room temperature. Comprising a hydroxylammonium cation and a variety of anions, these compounds exhibit a unique combination of properties, including low vapor pressure, high thermal stability, and tunable solvency.[1][2] These characteristics position them as promising "green" alternatives to volatile organic solvents in a range of applications.

Of particular interest to the pharmaceutical and drug development sectors is their potential to address one of the most significant challenges in the industry: the poor aqueous solubility of many active pharmaceutical ingredients (APIs). By acting as solvents, co-solvents, or even forming novel API-ILs, hydroxylammonium-based ionic liquids offer a versatile platform for enhancing drug solubility, improving bioavailability, and developing novel drug delivery systems.[3][4][5] Furthermore, some HA-ILs have demonstrated inherent antimicrobial properties, opening avenues for the development of multi-functional pharmaceutical excipients.[6]

This technical guide provides an in-depth exploration of hydroxylammonium-based ionic liquids, covering their synthesis, physicochemical properties, and, most importantly, their applications in drug development. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of these remarkable compounds.

Core Concepts: The Molecular Architecture of Hydroxylammonium-Based Ionic Liquids

The fundamental structure of a hydroxylammonium-based ionic liquid consists of a cation derived from an ethanolamine (B43304) and an anion, which can be either organic or inorganic. The tunability of HA-ILs stems from the ability to modify both the cation and the anion, allowing for the fine-tuning of their physicochemical properties to suit specific applications.

The general structure of hydroxylammonium cations is based on mono-, di-, or tris(2-hydroxyethyl)ammonium. The choice of the anion, such as formate, acetate (B1210297), or lactate (B86563), further dictates the properties of the resulting ionic liquid.

Synthesis of Hydroxylammonium-Based Ionic Liquids

The most common and straightforward method for synthesizing hydroxylammonium-based ionic liquids is through a simple acid-base neutralization reaction.[1][7] This method is advantageous due to its high yields and the absence of by-product formation.

General Synthesis Workflow

The synthesis process typically involves the dropwise addition of an acid to the corresponding ethanolamine, often in an ice bath to control the exothermic reaction. The mixture is then stirred at room temperature for a prolonged period to ensure complete reaction.

Detailed Experimental Protocols

3.2.1. Synthesis of 2-Hydroxyethylammonium Formate [1]

-

Place 2-aminoethanol (0.2 mol) in a two-necked flask equipped with a reflux condenser and a dropping funnel.

-

Immerse the flask in an ice bath.

-

While stirring vigorously, add formic acid (0.2 mol) dropwise over approximately 45 minutes.

-

Continue stirring the mixture for 24 hours at room temperature.

-

The resulting product is a viscous, clear liquid.

3.2.2. Synthesis of Tris(2-hydroxyethyl)ammonium Lactate [2][7]

-

Add lactic acid (7.19 mmol) dropwise to an equal molar amount of tris(2-hydroxyethyl)amine (7.19 mmol) cooled in an ice bath under an argon atmosphere.

-

Allow the reaction to proceed for 15 minutes.

-

The product is obtained as colorless crystals.

Physicochemical Properties

The physicochemical properties of hydroxylammonium-based ionic liquids are highly dependent on the structure of both the cation and the anion. The presence of hydroxyl groups on the cation allows for extensive hydrogen bonding, which significantly influences properties such as viscosity and thermal stability.

Data Presentation

The following tables summarize key physicochemical properties of selected hydroxylammonium-based ionic liquids.

Table 1: Melting Point and Decomposition Temperature

| Ionic Liquid | Cation | Anion | Melting Point (°C) | Decomposition Temperature (°C) |

| 2-Hydroxyethylammonium Formate | Mono(2-hydroxyethyl)ammonium | Formate | -82[1] | ~150[1] |

| 2-Hydroxyethylammonium Acetate | Mono(2-hydroxyethyl)ammonium | Acetate | - | - |

| 2-Hydroxyethylammonium Lactate | Mono(2-hydroxyethyl)ammonium | Lactate | - | - |

| Tris(2-hydroxyethyl)ammonium Acetate | Tris(2-hydroxyethyl)ammonium | Acetate | - | - |

| Tris(2-hydroxyethyl)ammonium Lactate | Tris(2-hydroxyethyl)ammonium | Lactate | - | Isothermal mass loss starts ~77°C[7] |

Table 2: Density and Viscosity

| Ionic Liquid | Cation | Anion | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) |

| 2-Hydroxyethylammonium Formate | Mono(2-hydroxyethyl)ammonium | Formate | 1.204[1] | 105[1] |

| 2-Hydroxyethylammonium Acetate | Mono(2-hydroxyethyl)ammonium | Acetate | 1.155 (at 20°C)[8] | - |

| Tris(2-hydroxyethyl)ammonium Acetate | Tris(2-hydroxyethyl)ammonium | Acetate | - | 829 (at 30°C)[9] |

Table 3: Electrical Conductivity

| Ionic Liquid | Cation | Anion | Conductivity (mS/cm at 25°C) |

| 2-Hydroxyethylammonium Formate | Mono(2-hydroxyethyl)ammonium | Formate | 3.3[1] |

Experimental Protocols for Characterization

Thorough characterization is essential to confirm the synthesis and purity of hydroxylammonium-based ionic liquids and to understand their physicochemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of the cation and anion and to assess the purity of the ionic liquid.

-

Protocol:

-

Dissolve a small amount of the ionic liquid in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

For neat ILs, a sealed capillary with a deuterated solvent can be used for locking and shimming.[10]

-

Analyze the chemical shifts and coupling constants to confirm the expected molecular structure. For example, in the ¹H NMR spectrum of 2-hydroxyethylammonium formate, a sharp singlet around 8.4 ppm is characteristic of the formyl proton.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the ionic liquid and confirm salt formation.

-

Protocol:

-

Acquire the FT-IR spectrum of the neat ionic liquid using a transmission cell with ZnSe windows or an ATR accessory.[11]

-

Analyze the spectrum for characteristic absorption bands. For hydroxylammonium-based ILs, a broad band in the range of 3500-2400 cm⁻¹ is typical of the ammonium (B1175870) structure. A combined band around 1600 cm⁻¹ can be attributed to carbonyl stretching and N-H bending vibrations.[1][12]

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of the ionic liquid.

-

Protocol:

-

Place a small sample (typically 5-10 mg) of the ionic liquid in a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[13][14]

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and glass transition temperature of the ionic liquid.

-

Protocol:

-

Seal a small sample of the ionic liquid in a DSC pan.

-

Perform a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) over a relevant temperature range.[13]

-

Analyze the resulting thermogram for endothermic peaks (melting) or step changes in the baseline (glass transition).

-

Applications in Drug Development

The unique properties of hydroxylammonium-based ionic liquids make them highly attractive for various applications in drug development, primarily focused on overcoming the challenge of poor drug solubility.

Enhancing the Solubility of Poorly Soluble APIs

Many promising drug candidates fail to reach the market due to their low aqueous solubility, which leads to poor bioavailability.[5] Hydroxylammonium-based ILs can act as effective solvents or co-solvents to significantly increase the solubility of such APIs.

Conceptual Workflow for Drug Formulation using HA-ILs:

Case Study Insight: Celecoxib (B62257) and Ibuprofen (B1674241)

While specific studies focusing exclusively on hydroxylammonium-based ILs for celecoxib and ibuprofen are emerging, research on other ionic liquids demonstrates the significant potential of this approach. For instance, tris-(2-hydroxyethyl) ammonium acetate has been used as a catalyst and solvent in the synthesis of celecoxib, highlighting its compatibility with this API.[15][16] Studies with other ILs have shown that the solubility of ibuprofen can be increased by over 100-fold.[7][17] Given the tunable nature of HA-ILs, it is highly probable that they can be designed to achieve similar or even superior solubility enhancement for these and other poorly soluble drugs.

Antimicrobial Activity

Several hydroxylammonium-based ionic liquids have been shown to possess antimicrobial activity. For example, 2-hydroxyethylammonium lactate and 2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium acetate have demonstrated high antimicrobial activity against a wide range of human pathogens.[6] This intrinsic bioactivity opens up the possibility of using these ILs as active excipients in topical or other formulations where antimicrobial properties are beneficial.

Experimental Protocol: Well-Diffusion Method for Antimicrobial Activity [6]

-

Prepare a nutrient agar (B569324) plate and inoculate it with a suspension of the target microorganism.

-

Create wells of a specific diameter in the agar.

-

Add a defined volume of the hydroxylammonium-based ionic liquid to each well.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Biocompatibility and Toxicity Considerations

For any material to be used in a pharmaceutical formulation, a thorough evaluation of its biocompatibility and toxicity is paramount. The toxicity of ionic liquids is a complex issue and is highly dependent on the specific cation and anion. While some ionic liquids have shown toxicity, the "third generation" of ILs, which includes those derived from naturally occurring and biocompatible materials like choline (B1196258) and amino acids, are being designed with reduced toxicity in mind.[5] Hydroxylammonium cations, being derived from ethanolamines, are also being investigated for their biocompatibility.

Experimental Protocol: MTT Assay for Cytotoxicity [3][18][19]

-

Seed a 96-well plate with a specific cell line (e.g., human dermal fibroblasts) at a defined density.

-

After cell attachment, treat the cells with various concentrations of the hydroxylammonium-based ionic liquid.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is proportional to the absorbance, allowing for the determination of the ionic liquid's cytotoxicity.

Future Outlook

Hydroxylammonium-based ionic liquids represent a versatile and promising platform for addressing key challenges in drug development. Their tunable nature, coupled with their potential for low toxicity and biodegradability, positions them as valuable tools for formulating the next generation of pharmaceuticals. Future research will likely focus on:

-

Expanding the library of HA-ILs: Synthesizing and characterizing new combinations of hydroxylammonium cations and biocompatible anions to create a wider range of properties.

-

In-depth toxicological studies: Conducting comprehensive in vitro and in vivo studies to fully understand the biocompatibility and safety profiles of promising HA-ILs.

-

Development of API-ILs: Creating novel active pharmaceutical ingredient-ionic liquids where the drug molecule itself is part of the ionic liquid structure, potentially leading to improved physicochemical and pharmacokinetic properties.

-

Advanced drug delivery systems: Incorporating HA-ILs into sophisticated drug delivery systems such as nanoparticles, microemulsions, and transdermal patches to achieve targeted and controlled drug release.

As our understanding of these fascinating materials grows, so too will their impact on the pharmaceutical landscape, offering innovative solutions to long-standing formulation challenges.

References

- 1. Ionic Liquids and Salts from Ibuprofen as Promising Innovative Formulations of an Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT (Assay protocol [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced dissolution of ibuprofen using ionic liquids as catanionic hydrotropes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of the extraction of curcumin from turmeric (Curcuma longa L.) using carbamate ionic liquid as green solvent [jift.irost.ir]

- 10. Development of a novel ionic liquid–curcumin complex to enhance its solubility, stability, and activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Ionic Liquid-Based Green Emulsion Liquid Membrane for the Extraction of the Poorly Soluble Drug Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate -Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst | Semantic Scholar [semanticscholar.org]

- 16. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Enhanced dissolution of ibuprofen using ionic liquids as catanionic hydrotropes. | Semantic Scholar [semanticscholar.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Coordination Chemistry of Hydroxyammonium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyammonium (NH₃OH⁺), the protonated form of hydroxylamine (B1172632) (NH₂OH), presents a fascinating and versatile ligand in coordination chemistry. Its ability to coordinate to metal centers through either the nitrogen or oxygen atom, or in a bridging fashion, leads to a diverse range of complex geometries and reactivities. Furthermore, the redox activity of the hydroxylamine moiety, capable of acting as both a reducing and an oxidizing agent, imparts unique electronic properties to its metal complexes. This technical guide provides an in-depth exploration of the core principles of this compound coordination chemistry, focusing on synthesis, structure, stability, and reactivity, with a particular emphasis on data-driven insights and practical experimental guidance. The unique properties of these complexes have garnered interest in various fields, including catalysis, materials science, and as intermediates in biological processes.[1][2]

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with hydroxylamine typically involves the reaction of a metal salt with hydroxylammonium chloride or sulfate (B86663) in a suitable solvent. The coordination of hydroxylamine to a metal center is often in competition with hydrolysis of the metal ion, and thus control of pH is crucial. In many cases, the free base, hydroxylamine, is generated in situ.

A variety of complexes with different metals, such as nickel(II), zinc(II), cobalt(II), and cadmium(II), have been prepared.[1] The stoichiometry of the resulting complex (e.g., [NiL₄]X₂, [NiL₆]X₂) can often be controlled by the molar ratio of the reactants.[1]

General Synthetic Approach

A common method involves dissolving the metal salt and a stoichiometric amount of hydroxylammonium salt in a solvent like ethanol (B145695) or water. For metals susceptible to hydrolysis, the reaction may be carried out in a non-aqueous solvent or with the careful addition of a base to deprotonate the this compound ion in a controlled manner.

Coordination Modes of the this compound Ligand

The hydroxylamine ligand (NH₂OH) can coordinate to metal centers in several ways, primarily through the nitrogen atom, which is the most common mode. However, coordination through the oxygen atom (N-oxide form) and bridging modes have also been observed.[1]

-

N-Coordination: In this mode, the nitrogen atom of hydroxylamine donates its lone pair of electrons to the metal center. This is the most prevalent coordination mode, observed in many nickel(II) and other transition metal complexes.[1]

-

O-Coordination (N-oxide form): In some instances, particularly with zinc(II) and cadmium(II), hydroxylamine can coordinate through the oxygen atom, existing in its tautomeric N-oxide form (H₃N⁺-O⁻).[1]

-

Bridging Coordination: Although less common, the hydroxylamine ligand can bridge two metal centers.

Diagram: Coordination Modes of Hydroxylamine

Caption: Common coordination modes of the hydroxylamine ligand.

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the unambiguous characterization of this compound metal complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to distinguish between the N-coordinated and O-coordinated (N-oxide) forms of the hydroxylamine ligand. The N-oxide form typically shows characteristic bands around 1200 cm⁻¹ and 970 cm⁻¹, while the N-coordinated NH₂OH form exhibits bands at approximately 3400, 1245, and 940 cm⁻¹.[1]

UV-Visible (UV-Vis) Spectroscopy

The electronic spectra of hydroxylamine complexes provide information about the d-orbital splitting and the geometry of the metal center. For instance, the UV-Vis spectrum of the hexakis(hydroxylamine)nickel(II) complex, [Ni(NH₂OH)₆]²⁺, shows a transition (³A₂g → ³T₂g in Oₕ symmetry) at approximately 12.6 kK (794 nm), placing hydroxylamine at the strong end of the spectrochemical series, close to the nitrite (B80452) ligand.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry.

Quantitative Data

Physicochemical Properties of this compound Chloride

| Property | Value | Reference |

| Formula | NH₂OH·HCl | [3] |

| Molar Mass | 69.49 g/mol | [3] |

| Appearance | White crystalline solid | |

| Melting Point | 155-157 °C (decomposes) | [3] |

| Density | 1.67 g/cm³ at 25 °C | [3] |

| Solubility in Water | 560 g/L at 20 °C | [3] |

| pH of 50 g/L solution | 2.5 - 3.5 |

Experimental Protocols

Synthesis of Dichlorobis(hydroxylamine)zinc(II) (Crismer's Salt)

This procedure is a modification of the method first used by Crismer.

Materials:

-

Hydroxylammonium chloride (NH₃OHCl)

-

Zinc oxide (ZnO)

-

Ethanol

Procedure:

-

Dissolve 50 g (0.72 mol) of hydroxylammonium chloride in 400 mL of boiling ethanol with constant stirring.

-

To the boiling solution, add 25 g (0.31 mol) of zinc oxide in small portions with continuous stirring.

-

Maintain the solution at its boiling temperature. A precipitate will begin to form as the last of the zinc oxide dissolves.

-

Remove the flask from the heat source and allow it to cool to room temperature overnight.

-

Filter the precipitate and wash it with cold water.

-

The yield is approximately 50 g (80%).

Caution: Thermogravimetric studies show that [Zn(NH₂OH)₂Cl₂] detonates at about 170 °C.

Synthesis of Chloropentaamminecobalt(III) Chloride

This synthesis involves the oxidation of Co(II) to Co(III) in the presence of ammonia (B1221849) and chloride ligands.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Concentrated aqueous ammonia (NH₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a fume hood, dissolve approximately 3.0 g of ammonium chloride in 20 mL of concentrated ammonia in a 250-mL Erlenmeyer flask with gentle swirling.

-

Slowly add about 5 g of finely powdered cobalt(II) chloride hexahydrate to the ammonia solution in small portions with constant swirling. A yellow-brown precipitate will form.

-

Slowly add 6.0 mL of 30% hydrogen peroxide to the reaction mixture with constant swirling. This will cause a vigorous reaction with the evolution of oxygen gas.

-

After the effervescence has subsided, slowly add concentrated hydrochloric acid to the solution.

-

Heat the solution on a hot plate in the fume hood.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the purple-red crystals by vacuum filtration and wash with small portions of ice-cold water, followed by ethanol.

-

Dry the product in a desiccator.

Diagram: Synthesis Workflow for Chloropentaamminecobalt(III) Chloride

Caption: Workflow for the synthesis of [Co(NH₃)₅Cl]Cl₂.

Reactivity of Coordinated this compound

The reactivity of the hydroxylamine ligand is significantly altered upon coordination to a metal center. A key reaction is the reductive nitrosylation of metal complexes.

Reductive Nitrosylation

Hydroxylamine can act as a reducing agent and a source of nitric oxide (NO) in reactions with certain metal complexes. For example, iron(III) and manganese(III) porphyrins are readily reduced by hydroxylamine to form the corresponding metal-nitrosyl complexes.[4] This reaction is believed to proceed through an internal electron transfer within an initially formed metal-hydroxylamine complex. The oxidation of the coordinated hydroxylamine, coupled with the loss of a proton, leads to the formation of the nitrosyl ligand.[4]

In contrast, cobalt(II) porphyrins do not undergo reductive nitrosylation under anaerobic conditions but can be oxidized in the presence of trace oxygen to form a stable cobalt(III)-bis(hydroxylamine) complex.[4]

Diagram: Reductive Nitrosylation of an Iron(III) Porphyrin

Caption: Proposed pathway for reductive nitrosylation.

Applications

The coordination chemistry of this compound has implications in various scientific and industrial domains:

-

Organic Synthesis: Hydroxylamine and its salts are widely used as reducing agents in numerous organic reactions.[5] Crismer's salt, a zinc-hydroxylamine complex, can be used as a source of pure hydroxylamine for the synthesis of oximes.

-

Catalysis: Metal complexes of hydroxylamine derivatives have shown catalytic activity in aerobic oxidation reactions.[3]

-

Biological Systems: Hydroxylamine is an intermediate in biological nitrification, and the study of its coordination to metal centers in enzymes like hydroxylamine oxidoreductase is crucial for understanding these processes.

-

Materials Science: The ability of hydroxylamine to reduce metal ions is utilized in the preparation of metal nanoparticles.

Conclusion

The coordination chemistry of this compound offers a rich and diverse field of study with significant potential for further exploration. The interplay of its versatile coordination modes and redox activity leads to a wide array of metal complexes with unique structural and reactive properties. This guide has provided a foundational overview of the key aspects of this field, from synthesis and characterization to reactivity and applications. It is hoped that the presented data and experimental protocols will serve as a valuable resource for researchers venturing into this exciting area of inorganic chemistry. Further research into the thermodynamic stability of a broader range of metal-hydroxyammonium complexes and the exploration of their catalytic potential are promising avenues for future investigations.

References

- 1. Synthesis of Chloropentaamminecobalt(iii) chloride | DOCX [slideshare.net]

- 2. Synthesis and characterisation of Co(iii) complexes of N-formyl hydroxylamines and antibacterial activity of a Co(iii) peptide deformylase inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. global.oup.com [global.oup.com]

- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]

A Historical Perspective on the Preparation of Hydroxylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (B1172632) (NH₂OH), a crucial reagent in organic and inorganic chemistry, serves as a cornerstone in the synthesis of a myriad of compounds, including oximes, hydroxamic acids, and various nitrogen-containing heterocycles. Its significance extends to the pharmaceutical industry, where it is a key intermediate in the production of drugs such as the sulfonamide antibiotic sulfamethoxazole (B1682508) and the antiviral agent hydroxyurea. Furthermore, it finds application as a potent reducing agent and in the manufacture of polymers like Nylon 6. This technical guide provides a comprehensive historical overview of the key methods developed for the preparation of hydroxylamine and its salts, offering detailed experimental protocols and quantitative data to aid researchers and professionals in understanding the evolution of its synthesis.

Historical Synthesis Methods

The journey of hydroxylamine synthesis began in the mid-19th century and has since evolved through various methodologies, each with its own set of advantages and challenges. This guide will delve into the seminal historical methods that have shaped the production of this vital chemical.

The Genesis: Lossen's Discovery (1865)

Hydroxylamine was first prepared in the form of its hydrochloride salt in 1865 by the German chemist Wilhelm Clemens Lossen.[1] His pioneering method involved the reduction of ethyl nitrate (B79036) in the presence of tin and hydrochloric acid. While historically significant as the first synthesis, this method is not commonly used today due to the use of hazardous reagents and the formation of tin-containing byproducts.

Reaction Scheme:

CH₃CH₂ONO₂ + 3Sn + 7HCl → [NH₃OH]Cl + 3SnCl₂ + CH₃CHO + H₂O

The Industrial Workhorse: The Raschig Process (1887)

Developed by German chemist Friedrich Raschig, this process quickly became the dominant industrial method for producing hydroxylamine, primarily as hydroxylammonium sulfate (B86663).[2][3] The Raschig process is a multi-step synthesis that begins with the reduction of ammonium (B1175870) nitrite (B80452) with sulfur dioxide and ammonia (B1221849).

Caption: Experimental workflow for the electrolytic reduction of nitric acid.

Experimental Protocol: Electrolytic Reduction of Nitric Acid

-

Prepare an electrolyte solution of nitric acid (e.g., 1 M) and sulfuric acid (e.g., 2 M) in water.

-

Use a divided electrolytic cell with a lead cathode and a platinum or carbon anode.

-

Maintain the temperature of the catholyte between 10-20 °C using a cooling bath.

-

Apply a constant current density (e.g., 0.5 - 0.8 A/cm²) to the cathode.

-

Continue the electrolysis until the desired concentration of hydroxylammonium sulfate is achieved in the catholyte. The progress of the reaction can be monitored by titration.

Quantitative Data: Electrolytic Reduction of Nitric Acid

| Parameter | Value | Reference |

| Cathode Material | Lead, Mercury, or modified Carbon | |

| Anode Material | Platinum, Carbon | |

| Electrolyte | Nitric Acid in Sulfuric or Hydrochloric Acid | |

| Temperature | 10-20 °C | |

| Current Density | 0.5 - 0.8 A/cm² | |

| Current Efficiency | 75 - 85% |

From Nitroalkanes: Acid Hydrolysis of Nitromethane (B149229)

A common laboratory and industrial method for producing hydroxylammonium salts involves the acid-catalyzed hydrolysis of primary nitroalkanes, most notably nitromethane. This reaction produces the corresponding carboxylic acid as a byproduct.

Experimental Protocol: Acid Hydrolysis of Nitromethane for Hydroxylamine Hydrochloride

-

In a round-bottom flask equipped with a reflux condenser, combine nitromethane (e.g., 51 mL, ~0.94 mol) and 25.5% hydrochloric acid (e.g., 144 mL).

-

Heat the mixture to reflux and maintain the reflux for an extended period (e.g., 32-48 hours). The reaction is slow.

-

After the reaction is complete (as determined by the consumption of nitromethane, e.g., by GC analysis), allow the mixture to cool.

-

The hydroxylamine hydrochloride will crystallize from the solution upon cooling.

-

Isolate the crystals by filtration and wash with a small amount of cold ethanol (B145695).

-

The crude product can be recrystallized from a minimal amount of hot water or a mixture of ethanol and water.

Quantitative Data: Acid Hydrolysis of Nitromethane

| Parameter | Value | Reference |

| Reactants | Nitromethane, Hydrochloric Acid | |

| Product | Hydroxylamine Hydrochloride, Formic Acid | |

| Reaction Temperature | Reflux (~100 °C) | |

| Reaction Time | 32 - 48 hours | |

| Yield | 45-59% (based on consumed nitromethane) |

Catalytic Hydrogenation of Nitric Oxide

In this industrial process, particularly associated with BASF, nitric oxide is catalytically hydrogenated in the presence of an acid to directly produce hydroxylammonium salts. This method is highly efficient and produces a relatively pure product.

Logical Relationship: Catalytic Hydrogenation of Nitric Oxide

Caption: Logical relationship in the catalytic hydrogenation of nitric oxide.

Experimental Protocol: Catalytic Hydrogenation of Nitric Oxide (Conceptual)

-

A suspension of a platinum-on-carbon catalyst in dilute sulfuric acid is prepared in a high-pressure reactor.

-

A mixture of nitric oxide and hydrogen gas is introduced into the reactor under controlled pressure and temperature.

-

The reaction is typically carried out at a temperature below 50 °C to suppress the formation of ammonia as a byproduct.

-

The reaction is continued until the desired concentration of hydroxylammonium sulfate is reached. The catalyst is then separated by filtration for reuse.

Quantitative Data: Catalytic Hydrogenation of Nitric Oxide

| Parameter | Value | Reference |

| Reactants | Nitric Oxide, Hydrogen, Sulfuric Acid | |

| Catalyst | Platinum on Carbon | |

| Temperature | < 50 °C | |

| Pressure | High Pressure | |

| Yield (based on NO) | Approximately 90% |

Isolation of Free Hydroxylamine

For many applications, the free base of hydroxylamine is required. Pure hydroxylamine is a white, unstable crystalline solid that decomposes upon heating. Therefore, it is often handled as an aqueous solution. The free base can be liberated from its salts, such as hydroxylammonium chloride or sulfate, by treatment with a base.

Experimental Protocol: Liberation of Hydroxylamine from its Salt

-

In a flask, dissolve hydroxylammonium chloride (e.g., 10 g) in a minimal amount of water.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a strong base, such as a solution of sodium hydroxide (B78521) or sodium butoxide in an alcohol, while stirring and maintaining a low temperature.

-

The sodium chloride byproduct will precipitate out of the solution.

-

The resulting solution contains free hydroxylamine. For some applications, this solution can be used directly. To obtain a more concentrated solution, the solvent can be carefully removed under reduced pressure at low temperatures.

Conclusion

The synthesis of hydroxylamine has a rich history, evolving from its initial discovery in the 19th century to the sophisticated industrial processes of today. The Raschig process and the catalytic hydrogenation of nitric oxide have been instrumental in the large-scale production of this essential chemical, while methods like the acid hydrolysis of nitroalkanes and electrolytic reduction have provided valuable laboratory and alternative industrial routes. Understanding the historical development and the detailed methodologies of these preparations provides a strong foundation for researchers and professionals in chemistry and drug development, enabling them to leverage this versatile reagent in their scientific endeavors. The continual refinement of these processes underscores the ongoing pursuit of efficiency, safety, and sustainability in chemical synthesis.

References

An In-depth Technical Guide to the Basic Reactions of Hydroxylamine with Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (B1172632) (NH₂OH) and its salts, such as hydroxylammonium chloride and hydroxylammonium sulfate, are versatile reagents in organic synthesis, prized for their nucleophilic character and their ability to introduce the N-O functionality into molecules. This guide provides a comprehensive overview of the fundamental reactions of hydroxylamine with various classes of organic compounds. It is designed to be a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows to aid researchers in their synthetic endeavors. The unique reactivity of hydroxylamine makes it a cornerstone in the synthesis of a wide array of important molecules, including pharmaceuticals, agrochemicals, and polymers.

Reaction with Aldehydes and Ketones: The Formation of Oximes

One of the most fundamental and widely utilized reactions of hydroxylamine is its condensation with aldehydes and ketones to form oximes. This reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule.[1][2] The reaction is typically acid-catalyzed, with a pH of around 4-5 being optimal to facilitate both the protonation of the carbonyl oxygen and ensure that a sufficient amount of hydroxylamine is present as the free base to act as a nucleophile.[3]

Oximes are stable, crystalline compounds that are not only crucial for the purification and characterization of carbonyl compounds but also serve as important synthetic intermediates. For instance, they are precursors to amides via the Beckmann rearrangement and can be used in the synthesis of various nitrogen-containing heterocycles.[4]

Reaction Mechanism: Oxime Formation

The mechanism involves a two-step process of addition-elimination.

Caption: Mechanism of acid-catalyzed oxime formation.

Quantitative Data: Oxime Synthesis

The yield of oxime synthesis is generally high for a wide range of aldehydes and ketones under various conditions.

| Carbonyl Compound | Catalyst/Base | Solvent | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Oxalic Acid | CH₃CN (reflux) | 60 | 95 | [2] |

| 4-Chlorobenzaldehyde | Bi₂O₃ (grinding) | Solvent-free | 1.5 | 98 | [5] |

| 4-Nitrobenzaldehyde | Bi₂O₃ (grinding) | Solvent-free | 1.5 | 96 | [5] |

| Cinnamaldehyde | Bi₂O₃ (grinding) | Solvent-free | 3 | 92 | [5] |

| Acetophenone (B1666503) | Oxalic Acid | CH₃CN (reflux) | 90 | 95 | [2] |

| Cyclohexanone | Bi₂O₃ (grinding) | Solvent-free | 5.5 | 94 | [5] |

| Acetophenone | Sodium Acetate (B1210297) | Ethanol (B145695)/Water | 20 | Not specified | [6] |

| Acetophenone | Potassium Hydroxide | Water/Ethanol | 60+ | 89 | [7] |

Experimental Protocol: Synthesis of Acetophenone Oxime

This protocol provides a method for the synthesis of acetophenone oxime from acetophenone and hydroxylamine hydrochloride.[6]

Materials:

-

Acetophenone (1.2 g, 10 mmol)

-

Hydroxylamine hydrochloride (1.18 g, 17 mmol)

-

Sodium acetate trihydrate (0.82 g, 10 mmol)

-

Ethanol (20 mL)

-

Water (15 mL)

-

50 mL round-bottom flask

-

Reflux condenser

-

Water bath

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve acetophenone (1.2 g) in ethanol (20 mL) in a 50 mL round-bottom flask.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (1.18 g) and sodium acetate trihydrate (0.82 g) in warm water (15 mL).

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of acetophenone in the round-bottom flask.

-

Attach a reflux condenser and heat the mixture on a water bath for 20 minutes.

-

Quickly filter the hot solution through a fluted filter paper.

-

Cool the filtrate in an ice bath to induce crystallization of the acetophenone oxime.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small volume of cold 50% ethanol.

-

Dry the product on the filter with suction.

-

Record the yield and melting point (expected m.p. 59-60 °C).

Caption: Experimental workflow for acetophenone oxime synthesis.

Reaction with Carboxylic Acid Derivatives: Synthesis of Hydroxamic Acids

Hydroxylamine reacts with various carboxylic acid derivatives, including esters, acyl chlorides, and amides, to produce hydroxamic acids (R-CO-NHOH).[8] This functional group is a key structural motif in many biologically active molecules due to its ability to chelate metal ions.[8] For example, the hydroxamic acid moiety is present in several histone deacetylase (HDAC) inhibitors used in cancer therapy, such as Vorinostat (SAHA).[9]

The most common method for synthesizing hydroxamic acids is the reaction of an ester with hydroxylamine, typically in the presence of a base like sodium methoxide (B1231860) or potassium hydroxide.[10] The reaction proceeds through a nucleophilic acyl substitution mechanism.

Reaction Mechanism: Hydroxamic Acid Formation from an Ester

The reaction is a nucleophilic acyl substitution where hydroxylamine acts as the nucleophile.

References

- 1. Kinetics and mechanism of oxime formation from pyruvic acid | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 3. The kinetics and mechanism of oxidation of hydroxylamine by iron(iii) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. Synthesis of Vorinostat and cholesterol conjugate to enhance the cancer cell uptake selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Structural Analysis of Hydroxylammonium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylammonium salts, a class of compounds containing the hydroxylammonium cation ([NH₃OH]⁺), are of significant interest across various scientific disciplines, including materials science, pharmacology, and energetic materials research. The nature of the counter-ion (anion) plays a crucial role in determining the salt's crystal structure, stability, and physical properties. Understanding the intricate three-dimensional arrangement of atoms within these salts is paramount for predicting their behavior and designing new materials with tailored functionalities. This technical guide provides a comprehensive overview of the structural analysis of different hydroxylammonium salts, focusing on crystallographic data, experimental methodologies, and a comparative analysis of their solid-state structures.

Data Presentation: Crystallographic Parameters of Hydroxylammonium Salts

The following tables summarize the key crystallographic data for a selection of hydroxylammonium salts, obtained from single-crystal X-ray diffraction and neutron diffraction studies. This allows for a direct comparison of their fundamental structural properties.

| Salt | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference(s) |

| Hydroxylammonium Nitrate (B79036) | [NH₃OH]NO₃ | Monoclinic | P2₁/c | 4.816 | 6.800 | 10.728 | 99.35 | 4 | [1] |

| Hydroxylammonium Perchlorate (B79767) | [NH₃OH]ClO₄ | Orthorhombic | P2₁cn | 7.52 | 7.14 | 15.99 | 90 | 8 | [2] |

| Hydroxylammonium Chloride | [NH₃OH]Cl | Monoclinic | P2₁/c | 6.954(2) | 5.943(1) | 7.286(2) | 114.12(2) | 4 | [3] |

| Hydroxylammonium Bromide | [NH₃OH]Br | Monoclinic | P2₁/c | 4 | [1] | ||||

| Hydroxylammonium Sulfate (B86663) | ([NH₃OH])₂SO₄ | Monoclinic | P2₁/c | 7.932 | 7.321 | 10.403 | 106.93 | 4 | [4] |

| Hydroxylammonium Phosphate (B84403) | ([NH₃OH])₃PO₄ | Rhombohedral | R3c | 10.7072 | 10.7072 | 11.0283 | 90 | 6 | |

| Hydroxylammonium Iodide | [NH₃OH]I | Orthorhombic | [2] |

| Salt | Bond | Bond Length (Å) | Bond Angle (°) | Angle Definition | Reference(s) |

| Hydroxylammonium Chloride | N-O | 1.411(2) | [3] | ||

| N-H (avg) | 1.044 | [5] | |||

| O-H | 0.996 | [5] | |||

| 109.4 (avg) | H-N-H | [6] | |||

| 109.9 (avg) | O-N-H | [6] |

Table 2: Selected Bond Lengths and Angles for Hydroxylammonium Chloride from Neutron Diffraction Data. Neutron diffraction provides high accuracy for hydrogen atom positions.

Experimental Protocols

The structural data presented in this guide are primarily obtained through single-crystal X-ray diffraction and neutron diffraction techniques. Below are detailed methodologies for these key experiments.

Synthesis and Crystallization of Hydroxylammonium Salts

a) Synthesis of Hydroxylammonium Nitrate: Hydroxylammonium nitrate (HAN) can be synthesized through the neutralization reaction of hydroxylamine (B1172632) with nitric acid.[7]

-

Materials: 50% aqueous solution of hydroxylamine, 68% nitric acid.

-

Procedure:

-

Cool the hydroxylamine solution in an ice bath.

-

Slowly add nitric acid dropwise to the hydroxylamine solution while stirring continuously.

-

Monitor the pH of the solution and maintain it around 7.

-

The resulting solution is a concentrated aqueous solution of hydroxylammonium nitrate.

-

Slow evaporation of the solvent at room temperature can yield single crystals suitable for X-ray diffraction.

-

b) Synthesis of Hydroxylammonium Halides (Chloride, Bromide): Hydroxylammonium halides can be prepared by the reaction of hydroxylamine with the corresponding hydrohalic acid.

-

Materials: Hydroxylamine, Hydrochloric acid (for chloride), Hydrobromic acid (for bromide).

-

Procedure:

-

Dissolve hydroxylamine in a suitable solvent (e.g., ethanol).

-

Stoichiometrically add the corresponding hydrohalic acid to the solution.

-

The salt will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a cold solvent, and dried.

-

Recrystallization from an appropriate solvent system (e.g., water-ethanol mixture) can be performed to obtain high-quality single crystals.

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique for determining the crystal structure of new compounds.

-

Crystal Mounting: A suitable single crystal of the hydroxylammonium salt is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil).

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

-

The crystal is cooled to a low temperature (typically 100-150 K) to reduce thermal vibrations of the atoms.

-

A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

The initial model is refined against the experimental data using least-squares methods.

-

Anisotropic displacement parameters for non-hydrogen atoms are typically refined.

-

Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

Neutron Diffraction

Neutron diffraction is particularly powerful for accurately locating hydrogen atoms due to the relatively large scattering cross-section of neutrons by protons.

-

Crystal Growth: Larger single crystals are generally required for neutron diffraction compared to SC-XRD.

-

Data Collection:

-

The single crystal is mounted on a neutron diffractometer at a research reactor or spallation source.

-

A beam of thermal neutrons is used to irradiate the crystal.

-

The diffracted neutrons are detected by a position-sensitive detector.

-

-

Data Analysis:

-

The data analysis is similar to that of SC-XRD, but the scattering factors for neutrons are different from those for X-rays.

-

The positions of all atoms, including hydrogen, can be refined with high precision.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the structural analysis of hydroxylammonium salts.

Comparative Structural Analysis

The crystal structures of hydroxylammonium salts are primarily dictated by a combination of ionic interactions and an extensive network of hydrogen bonds. The hydroxylammonium cation is an excellent hydrogen bond donor, with both the -NH₃⁺ and -OH groups participating in hydrogen bonding.

-

Role of the Anion: The size, shape, and charge of the anion significantly influence the crystal packing and the hydrogen bonding network.

-

Spherical Anions (Halides): In hydroxylammonium chloride and bromide, the spherical halide anions lead to relatively simple crystal packing arrangements. Hydrogen bonds are formed between the hydroxylammonium cation and the halide anions.

-

Polyatomic Anions (Nitrate, Perchlorate, Sulfate, Phosphate): The presence of polyatomic anions with multiple hydrogen bond acceptor sites (oxygen atoms) results in more complex three-dimensional hydrogen-bonded networks. For instance, in hydroxylammonium nitrate, the planar nitrate ions are linked to the cations via multiple hydrogen bonds.[1] In hydroxylammonium perchlorate, the tetrahedral perchlorate ions are also involved in extensive hydrogen bonding.[2] The divalent sulfate and trivalent phosphate anions lead to even more intricate and robust hydrogen-bonded frameworks due to their higher charge and number of acceptor sites.

-

-

Hydrogen Bonding: The hydrogen bonding in these salts is a dominant feature, often dictating the overall crystal structure. The N-H···X and O-H···X (where X is the anion or an oxygen atom of a polyatomic anion) hydrogen bonds are the primary intermolecular interactions. Neutron diffraction studies, as in the case of hydroxylammonium chloride, are invaluable for precisely determining the positions of the hydrogen atoms and providing a detailed picture of the hydrogen-bonding geometry.[5]

Conclusion

This technical guide has provided a detailed overview of the structural analysis of various hydroxylammonium salts. The presented crystallographic data, experimental protocols, and comparative analysis highlight the importance of the anion in determining the solid-state structure and properties of these compounds. The interplay between ionic forces and extensive hydrogen bonding networks governs the crystal packing and stability of these salts. A thorough understanding of these structural principles is essential for the rational design and development of new hydroxylammonium-based materials for a wide range of applications. Future research, particularly employing neutron diffraction to elucidate the hydrogen bonding in a wider range of these salts, will further enhance our understanding of their structure-property relationships.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis, physico-chemical characterization and structure of the elusive hydroxylammonium lead iodide perovskite NH3OHPbI3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxylammonium sulfate - Wikipedia [en.wikipedia.org]

- 5. Neutron powder diffraction - new opportunities in hydrogen location in molecular and materials structure [research.chalmers.se]

- 6. Hydroxylammonium chloride - Wikipedia [en.wikipedia.org]

- 7. pubs.aip.org [pubs.aip.org]

Theoretical Studies on the Stability of the Hydroxyammonium Cation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyammonium cation ([NH3OH]+), the protonated form of hydroxylamine (B1172632), is a species of significant interest in various chemical contexts, ranging from its role in atmospheric and interstellar chemistry to its importance in the decomposition of energetic materials like hydroxylammonium nitrate (B79036) (HAN).[1][2] Understanding the intrinsic stability and decomposition pathways of this cation is crucial for the safe handling, storage, and application of hydroxylamine-based compounds. This technical guide provides an in-depth overview of the theoretical and computational studies that have elucidated the stability of the this compound cation, focusing on its decomposition mechanisms in different environments.

Computational Methodologies

The theoretical investigation into the stability of the this compound cation and related species has predominantly employed quantum chemical calculations. These methods are essential for determining the structures and energetics of reactants, products, intermediates, and transition states, thereby mapping out favorable reaction pathways.[3]

A common approach involves the use of Density Functional Theory (DFT) and ab initio methods. For instance, studies on the decomposition of hydroxylamine and hydroxylammonium nitrate have utilized various levels of theory, including:

-

Gaussian 03: Used for calculating enthalpies of reaction for elementary steps in both gas and liquid phases to understand the decomposition mechanisms of hydroxylamine in acidic and alkaline solutions.[3]

-

MPW1K Level of Theory: Employed to determine the activation barrier for the bimolecular isomerization of hydroxylamine into ammonia (B1221849) oxide, which was identified as an energetically favorable initial step in its decomposition.[4]

-

ωB97XD/6-311++G(d,p)/SCRF=(solvent=water) and CBS-QB3: These levels of theory were used to obtain optimized structures and total electron energies of reactants, products, and transition states in the study of the initial and catalytic decomposition of HAN in aqueous solution.[2]

-

Polarizable Continuum Model (PCM): This model, along with water cluster methods, has been applied to study the solvent effects on the initial decomposition pathways of hydroxylamine, demonstrating a decrease in the activation barrier for the bimolecular isomerization in water.[4][5]

Decomposition Pathways of the this compound Cation

Theoretical studies have revealed that the decomposition of the this compound cation is highly dependent on its environment, particularly the presence of other species such as counter-ions and solvent molecules.

Gas Phase Formation

Ab initio quantum chemistry calculations have explored various bimolecular ion-molecule reactions as potential pathways to the formation of the hydroxylamine cation in the gas phase, which is relevant to astrochemical conditions. While direct gas-phase formation of hydroxylamine is considered less significant than its formation on grain surfaces, several plausible gas-phase reactions leading to the hydroxylamine cation have been identified.[1]

Decomposition in Aqueous Solution

In aqueous solutions, particularly in the context of hydroxylammonium nitrate (HAN), the decomposition of the this compound cation is a key process. The presence of the nitrate anion and water molecules plays a crucial role in the reaction mechanisms.

One of the dominant pathways for the initial decomposition of HAN in aqueous solution is the ion-neutral reaction between the this compound cation and nitric acid.[2] The overall reaction can be summarized as:

[NH3OH]+ + HNO3 → HONO + HNO + H2O

This pathway has a calculated energy barrier of 91.7 kJ/mol.[2] The ionic nature of this reaction makes it a dominant initial step in the decomposition of aqueous HAN solutions, where [NH3OH]+ and NO3- are the major species.[2]

The decomposition mechanism is also significantly influenced by the pH of the solution. In acidic solutions, the hydrogen ion can initiate different decomposition pathways compared to alkaline solutions.[3] Theoretical studies have shown that the presence of H+ can increase the maximum self-heat and pressure rates during decomposition.[3]

Below is a logical diagram illustrating the initiation of HAN decomposition in an aqueous solution.

Figure 1. Initial Decomposition Pathway of Aqueous HAN

Quantitative Data on Decomposition Pathways

The following table summarizes the key quantitative data from theoretical studies on the decomposition pathways related to the this compound cation.

| Reaction Pathway | System | Computational Method | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) | Reference |

| Bimolecular Isomerization of NH2OH to NH3O | Gas Phase | MPW1K | ~25 | ~104.6 | [4] |

| Bimolecular Isomerization of NH2OH to NH3O | Aqueous Solution | MPW1K/PCM | ~16 | ~66.9 | [4][5] |

| [NH3OH]+ + HNO3 Reaction | Aqueous Solution | CBS-QB3 | 21.9 | 91.7 | [2] |

| NH3O + HNO3 Reaction | Aqueous Solution | CBS-QB3 | 21.2 | 88.7 | [2] |

| HNO3 Self-Decomposition | Aqueous Solution | CBS-QB3 | 21.5 | 89.8 | [2] |

Experimental Protocols for Studying Thermal Stability

While this guide focuses on theoretical studies, it is important to note the experimental techniques that provide the data used to validate and inform computational models. These methods are crucial for understanding the thermal stability of hydroxylamine and its derivatives.

-

Reactive System Screening Tool (RSST): An experimental tool used to study the thermal runaway reactions of hydroxylamine with various additives. It provides data on thermokinetic parameters such as onset temperature, heat of reaction, maximum self-heat rate, and maximum pressure rate.[3]

-

Automatic Pressure Tracking Adiabatic Calorimeter (APTAC): This instrument is also used to study thermal runaway reactions and provides similar thermokinetic data to the RSST.[3]

-

Thermogravimetric Analysis (TGA): TGA is used to measure the pyrolysis temperature of synthesized HAN, providing insights into its thermal decomposition.[6]

The general workflow for a combined experimental and computational study on the decomposition of a substance like hydroxylamine is depicted in the following diagram.

Figure 2. Workflow for Combined Experimental and Theoretical Stability Analysis

Conclusion